molecular formula C18H21N3O4S B7689845 4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide

4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide

Cat. No. B7689845
M. Wt: 375.4 g/mol
InChI Key: SZRAGZPAPAMZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide, commonly referred to as TMB-8, is a chemical compound that has gained significant attention in the scientific research community. TMB-8 is a potent inhibitor of intracellular calcium release and has been extensively studied for its potential applications in various fields, including neuroscience, cell biology, and pharmacology. In

Mechanism of Action

TMB-8 acts as a potent inhibitor of intracellular calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, a calcium channel located on the endoplasmic reticulum (ER) membrane. TMB-8 binds to the IP3 receptor with high affinity and prevents the release of calcium ions from the ER into the cytoplasm. This inhibition of calcium release has downstream effects on various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The inhibition of intracellular calcium release by TMB-8 has a range of biochemical and physiological effects. In neurons, TMB-8 has been shown to impair synaptic plasticity and reduce the amplitude of calcium-dependent action potentials. In muscle cells, TMB-8 has been shown to inhibit calcium-dependent contraction and relaxation. TMB-8 has also been shown to induce apoptosis in cancer cells by disrupting calcium-dependent signaling pathways.

Advantages and Limitations for Lab Experiments

TMB-8 has several advantages for use in lab experiments. It is a potent and specific inhibitor of intracellular calcium release, making it a valuable tool for studying the role of calcium signaling in various cellular processes. TMB-8 is also relatively stable and can be stored for extended periods without significant degradation. However, TMB-8 has some limitations for use in lab experiments. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. TMB-8 can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving TMB-8. One area of interest is the development of more potent and selective inhibitors of intracellular calcium release, which could have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of TMB-8 on cellular processes, including the potential for TMB-8 to induce cellular stress and damage. Finally, there is a need for further research on the use of TMB-8 as a tool compound in drug discovery and development, including the potential for TMB-8 to enhance the efficacy and safety of existing drugs.

Synthesis Methods

The synthesis of TMB-8 involves the reaction of 4-aminobenzamide with 2,4,6-trimethylphenylsulfonyl chloride and N-(2-aminoethyl)glycine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using column chromatography. The yield of TMB-8 can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent used.

Scientific Research Applications

TMB-8 has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, TMB-8 has been used to study the role of intracellular calcium release in neuronal signaling and synaptic plasticity. TMB-8 has also been used in cell biology to study the role of calcium signaling in cellular processes such as cell division and apoptosis. In pharmacology, TMB-8 has been used as a tool compound to study the effects of calcium signaling on drug efficacy and toxicity.

properties

IUPAC Name

4-[[2-[(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-11-8-12(2)17(13(3)9-11)26(24,25)20-10-16(22)21-15-6-4-14(5-7-15)18(19)23/h4-9,20H,10H2,1-3H3,(H2,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRAGZPAPAMZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.